molecular formula C10H10BrFO2 B12844769 Methyl 2-(bromomethyl)-6-fluorophenylacetate

Methyl 2-(bromomethyl)-6-fluorophenylacetate

Cat. No.: B12844769
M. Wt: 261.09 g/mol
InChI Key: MSZDWDSDFXONES-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-fluorophenylacetate: is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(bromomethyl)-6-fluorophenylacetate typically begins with commercially available 6-fluorophenylacetic acid.

    Bromination: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Esterification: The final step involves esterification of the bromomethylated intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted phenylacetates.

    Oxidation: 6-fluorophenylacetic acid derivatives.

    Reduction: 6-fluorophenylethanol derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Reagent: Employed in various organic reactions due to its reactive bromomethyl group.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-fluorophenylacetate largely depends on the context of its use. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

  • Methyl 2-bromoacetate
  • Ethyl 2-(bromomethyl)acrylate
  • Methyl 2-bromomethylbenzoate

Comparison:

  • Methyl 2-bromoacetate: Lacks the fluorine atom, making it less reactive in certain contexts.
  • Ethyl 2-(bromomethyl)acrylate: Contains an additional double bond, altering its reactivity and applications.
  • Methyl 2-bromomethylbenzoate: Similar structure but with a different substitution pattern on the phenyl ring, affecting its chemical behavior.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[2-(bromomethyl)-6-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-7(6-11)3-2-4-9(8)12/h2-4H,5-6H2,1H3

InChI Key

MSZDWDSDFXONES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)CBr

Origin of Product

United States

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